biological activity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide derivatives
biological activity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide derivatives
An In-depth Technical Guide on the Biological Activity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide scaffold represents a compelling starting point for the development of novel therapeutic agents. This guide synthesizes the current understanding of this chemical series, drawing on established knowledge of its core components: the 2,4-difluorophenyl moiety, known for its role in potent antifungal and anticancer agents, and the 3,4,5-trimethoxyphenyl group, a key pharmacophore in tubulin polymerization inhibitors. We will explore the potential biological activities, propose detailed synthetic and experimental protocols, and discuss the structure-activity relationships that can guide future drug discovery efforts in this area.
Introduction: A Scaffold of Therapeutic Promise
The convergence of two biologically significant pharmacophores, the 2,4-difluorophenyl group and the 3,4,5-trimethoxybenzoyl moiety, in N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide derivatives creates a molecule with a high potential for diverse biological activities. The 2,4-difluorophenyl substituent is a well-established feature in medicinal chemistry, often enhancing the efficacy of therapeutic agents. Its incorporation is a known strategy in the development of antifungal and anticancer drugs. For instance, it is a key component in fluconazole, a widely used antifungal medication[1].
The 3,4,5-trimethoxyphenyl group is another privileged structure, famously present in combretastatin A-4, a potent inhibitor of tubulin polymerization[2]. This moiety is also found in trimetozine, which exhibits sedative and anxiolytic properties[3]. The amide linkage provides structural rigidity and a hydrogen bonding site, further influencing the molecule's interaction with biological targets.
This guide will delve into the prospective biological activities of this class of compounds, with a primary focus on their potential as anticancer and antifungal agents, as well as their capacity for enzyme inhibition.
Synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Derivatives
The synthesis of the core scaffold is generally achieved through a straightforward acylation reaction. A representative protocol, adapted from the synthesis of a closely related analog, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, is provided below[4].
Experimental Protocol: Synthesis of the Core Scaffold
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution to act as a base catalyst.
-
Acylation: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Caption: General synthesis workflow for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide.
Potential Biological Activities and Evaluation Protocols
Based on the activities of related compounds, we can anticipate several key biological effects for this class of molecules.
Anticancer Activity: Tubulin Polymerization Inhibition
The 3,4,5-trimethoxyphenyl moiety is a hallmark of many compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[2].
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Derivative 1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Derivative 2 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.1 |
This table presents hypothetical data for illustrative purposes.
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Antifungal Activity
The presence of the 2,4-difluorophenyl group strongly suggests potential antifungal activity, likely through the inhibition of fungal cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Derivative 1 | 8 | 16 |
| Derivative 2 | 4 | 8 |
| Fluconazole | 1 | 64 |
This table presents hypothetical data for illustrative purposes.
Enzyme Inhibition: Tyrosinase
A close structural analog, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, has been investigated as a tyrosinase inhibitor[4]. Tyrosinase is a key enzyme in melanin biosynthesis.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase.
-
Incubation: Incubate the mixture at a controlled temperature.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this exact class of derivatives are not yet widely published, we can infer potential relationships from related compounds[3][5].
-
2,4-Difluorophenyl Ring: The fluorine substitutions are critical. Modifications to their position or number will likely have a significant impact on activity.
-
3,4,5-Trimethoxyphenyl Ring: The methoxy groups are often crucial for binding to targets like tubulin. Altering the number or position of these groups could modulate potency and selectivity.
-
Amide Linker: This linker provides a specific spatial orientation between the two aromatic rings. Replacing the amide with other linkers (e.g., thioamide, ester) could alter the biological activity profile[3].
Caption: Key modification points for structure-activity relationship studies.
Conclusion
The N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide scaffold holds considerable promise for the development of new therapeutic agents, particularly in the fields of oncology and mycology. The synthetic accessibility of these compounds, coupled with the strong biological rationale for their potential efficacy, makes them an attractive area for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.
References
-
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available at: [Link]
-
[Relation between chemical structure and psychotropic activity of derivatives of benzodioxane, trimethylbenzoic and trimethoxybenzoic acids] - PubMed. Available at: [Link]
-
Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities - PubMed. Available at: [Link]
-
N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide - PubChem. Available at: [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]
-
Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. Available at: [Link]
-
Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities - Tokyo University of Science. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available at: [Link]
-
New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available at: [Link]
-
Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. Available at: [Link]
- CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents.
-
Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives - SIOC Journals. Available at: [Link]
-
RESEARCH ARTICLE Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid - Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Antifungal activity of 3-acetylbenzamide produced by actinomycete WA23-4-4 from the intestinal tract of Periplaneta americana. Available at: [Link]
Sources
- 1. CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents [patents.google.com]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
